molecular formula C11H19NO4 B12855055 Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate

Cat. No.: B12855055
M. Wt: 229.27 g/mol
InChI Key: MGVLDNNGRFJUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C10H17NO4. It is a derivative of cyclopropane carboxylate and contains a tert-butoxy group, which is known for its steric hindrance properties. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group, where nucleophiles such as amines or thiols can replace the tert-butoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various cyclopropane derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a substrate for enzymes that catalyze ring-opening reactions, providing insights into enzyme mechanisms and kinetics.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Its unique structure allows it to interact with specific enzyme active sites, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

  • Ethyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
  • Methyl 2-((tert-butoxy)carbonyl)amino)cyclopropane-1-carboxylate
  • Cyclopropane carboxylic acid derivatives

Comparison: Methyl 1-((2-(tert-butoxy)-2-oxoethyl)amino)cyclopropane-1-carboxylate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for specific applications in organic synthesis and enzyme studies. The presence of the cyclopropane ring also adds to its uniqueness, as it can undergo ring-opening reactions that are not possible with other compounds.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 1-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-8(13)7-12-11(5-6-11)9(14)15-4/h12H,5-7H2,1-4H3

InChI Key

MGVLDNNGRFJUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1(CC1)C(=O)OC

Origin of Product

United States

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